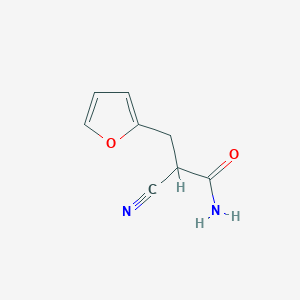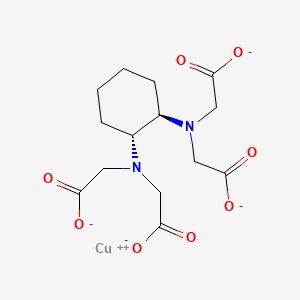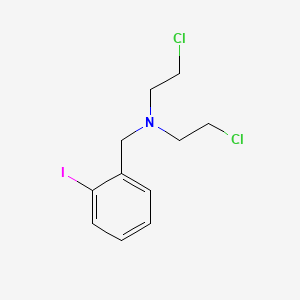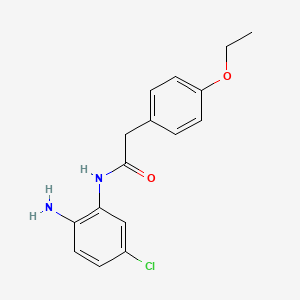
Acetanilide, 2'-amino-5'-chloro-2-(p-ethoxyphenyl)-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate: is a complex organic compound with the molecular formula C16H17ClN2O2 . This compound is a derivative of acetanilide, featuring additional functional groups that enhance its chemical properties and potential applications. The presence of an amino group, a chloro group, and an ethoxyphenyl group makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-amino-5-chloroaniline with p-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization to obtain the desired compound in its hydrated form.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can further optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions, resulting in the formation of a dechlorinated product.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the amino and chloro groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. Additionally, the ethoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Acetanilide: The parent compound, lacking the additional functional groups present in Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate.
2-Amino-5-chloroaniline: A precursor in the synthesis of the target compound, featuring the amino and chloro groups but lacking the acetanilide and ethoxyphenyl groups.
p-Ethoxybenzoyl Chloride: Another precursor, providing the ethoxyphenyl group in the synthesis process.
Uniqueness: The uniqueness of Acetanilide, 2’-amino-5’-chloro-2-(p-ethoxyphenyl)-, hydrate lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the amino, chloro, and ethoxyphenyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
101651-53-0 |
|---|---|
Molecular Formula |
C16H17ClN2O2 |
Molecular Weight |
304.77 g/mol |
IUPAC Name |
N-(2-amino-5-chlorophenyl)-2-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-21-13-6-3-11(4-7-13)9-16(20)19-15-10-12(17)5-8-14(15)18/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
InChI Key |
LGTOGLKYSHWXNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


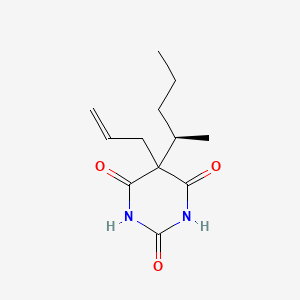

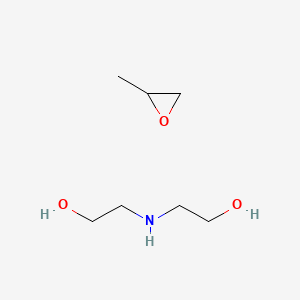
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
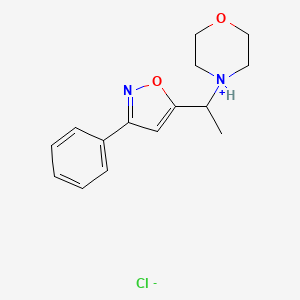

![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
